molecular formula C25H31N3O5S B285291 N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

Katalognummer B285291
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: UWOQISFRROKYTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist exerts its effects by binding to the N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide receptor, which is involved in various physiological processes, including cell migration, proliferation, and survival. By blocking the N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide receptor, N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist inhibits the downstream signaling pathways that are activated by N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide, leading to the observed effects on cancer cells, inflammation, and cardiac function.
Biochemical and Physiological Effects
Studies have shown that N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cardiac function in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist in lab experiments is its specificity for the N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide receptor, which allows for targeted inhibition of downstream signaling pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist. One area of interest is the development of more potent and selective N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonists for use in therapeutic applications. Another area of interest is the investigation of the compound's effects on other physiological processes, such as angiogenesis and immune function. Additionally, the use of N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.
Conclusion
In conclusion, N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist will continue to explore its potential as a therapeutic agent and its effects on other physiological processes.

Synthesemethoden

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the sulfonation of the benzamide. The final product is obtained through a purification process that involves the use of chromatography techniques. The synthesis method has been optimized to ensure high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. The compound has been shown to inhibit the migration and proliferation of cancer cells, reduce inflammation, and improve cardiac function in animal models. N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and multiple sclerosis.

Eigenschaften

Molekularformel

C25H31N3O5S

Molekulargewicht

485.6 g/mol

IUPAC-Name

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C25H31N3O5S/c1-33-22-14-13-18(17-23(22)34(31,32)28-15-7-8-16-28)24(29)27-21-12-6-5-11-20(21)25(30)26-19-9-3-2-4-10-19/h5-6,11-14,17,19H,2-4,7-10,15-16H2,1H3,(H,26,30)(H,27,29)

InChI-Schlüssel

UWOQISFRROKYTH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.